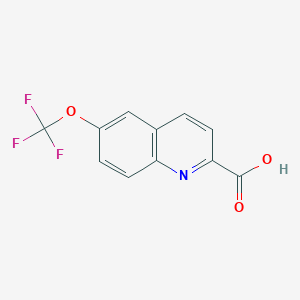

6-(Trifluoromethoxy)quinoline-2-carboxylic acid

Description

6-(Trifluoromethoxy)quinoline-2-carboxylic acid is a quinoline derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 6-position and a carboxylic acid (-COOH) group at the 2-position of the quinoline core. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, making such compounds valuable in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name |

6-(trifluoromethoxy)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)18-7-2-4-8-6(5-7)1-3-9(15-8)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAOOLHZPFJKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Ring Construction via Multicomponent Condensation

A contemporary and efficient approach involves the Doebner-type hydrogen-transfer reaction or related multicomponent reactions starting from substituted anilines (including 6-(trifluoromethoxy)aniline), aldehydes, and pyruvic acid derivatives. This method allows the direct construction of quinoline-4-carboxylic acids and can be adapted to quinoline-2-carboxylic acids with appropriate modifications.

- The reaction proceeds via formation of an imine intermediate from the aniline and aldehyde, followed by condensation with pyruvic acid.

- Acid catalysts such as boron trifluoride tetrahydrofuran complex (BF3·THF) are effective in promoting the reaction.

- Solvent screening indicates acetonitrile as optimal for yield and handling.

- The reaction can be performed under inert atmosphere, avoiding oxygen involvement, which is beneficial for sensitive fluorinated substrates.

This method avoids the use of unstable vinyl ethers and hazardous intermediates, offering operational simplicity and scalability.

Halogenated Quinoline Intermediates and Carbonylation

Another robust strategy involves preparing halogenated quinoline intermediates, such as 6-(trifluoromethoxy)-8-bromoquinoline, followed by carbonylation under carbon monoxide pressure to introduce the carboxylate group at the 2-position.

- The halogenated quinoline is subjected to carbonylation catalyzed by palladium or other transition metals under CO pressure to yield methyl quinoline-2-carboxylate derivatives.

- Subsequent hydrolysis with aqueous lithium hydroxide converts the ester to the carboxylic acid.

- This method benefits from the availability of halogenated starting materials and the well-established carbonylation chemistry.

- The process avoids unstable intermediates and allows for straightforward purification by recrystallization or extraction.

This approach is exemplified in the synthesis of related trifluoromethyl quinoline carboxylic acids and can be adapted for trifluoromethoxy derivatives.

Chloride Activation and Amide Intermediate Formation

A classical approach to quinoline carboxylic acids involves converting quinoline-2-carboxylic acid to its acid chloride using thionyl chloride under reflux in dry toluene, followed by reaction with nucleophiles such as 2-aminophenol to form amide intermediates.

- This method is useful for further functionalization but can be adapted to prepare the acid itself by hydrolysis of the acid chloride.

- The reaction requires careful control of moisture and temperature to prevent side reactions.

- It is a reliable method for quinoline carboxylic acid derivatives but less direct than multicomponent synthesis or carbonylation routes.

Comparative Analysis of Preparation Methods

Detailed Research Findings

Doebner Reaction Adaptation for 6-(Trifluoromethoxy)quinoline-2-carboxylic Acid

- The reaction of electron-deficient 6-(trifluoromethoxy)aniline with benzaldehyde and pyruvic acid under BF3·THF catalysis in acetonitrile yields quinoline carboxylic acids efficiently.

- Deuterium labeling studies confirm the involvement of imine intermediates and hydrogen transfer mechanisms.

- The reaction avoids oxygen involvement, allowing inert atmosphere operation.

- Post-reaction isolation involves inverse extraction and filtration, simplifying purification.

Carbonylation of Halogenated Quinoline Intermediates

- Starting from 8-bromo-6-(trifluoromethoxy)quinoline, palladium-catalyzed carbonylation under CO pressure introduces the ester group at the 2-position.

- Subsequent hydrolysis with lithium hydroxide yields the target acid.

- This method is advantageous for its regioselectivity and the use of stable intermediates.

- The reaction conditions are mild enough to preserve the trifluoromethoxy group intact.

Acid Chloride Route

- Quinoline-2-carboxylic acid derivatives can be converted to acid chlorides by refluxing with thionyl chloride in dry toluene.

- The acid chloride can then be hydrolyzed or reacted with nucleophiles to obtain desired derivatives.

- This method is classical but requires careful moisture exclusion and longer reaction times.

- It is less favored for direct preparation of this compound due to the sensitivity of fluorinated substituents.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Doebner-type synthesis | 6-(Trifluoromethoxy)aniline, benzaldehyde, pyruvic acid, BF3·THF, MeCN | Reflux (ca. 80°C) | Several hours | Inert atmosphere, simple isolation |

| Carbonylation | 8-Bromo-6-(trifluoromethoxy)quinoline, CO, Pd catalyst | 80-120°C | Hours | Pressure reactor, ester hydrolysis post-step |

| Acid chloride formation | Quinoline-2-carboxylic acid, thionyl chloride, dry toluene | Reflux (100-110°C) | 4-6 hours | Moisture sensitive, requires dry conditions |

| Ester hydrolysis | Methyl ester, aqueous LiOH | Ambient to reflux | Hours | Conversion to acid |

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

6-(Trifluoromethoxy)quinoline-2-carboxylic acid has demonstrated antibacterial properties. Studies indicate that it can inhibit the growth of various bacterial strains by interfering with their metabolic pathways. -

Antitumor Properties :

Preliminary research suggests that this compound may exhibit antitumor activity. Interaction studies have shown its potential to bind to specific enzymes involved in cancer cell proliferation, making it a candidate for further drug development. -

Mechanism of Action :

The compound's mechanism of action involves binding to biological targets such as enzymes or receptors, which is crucial for understanding its therapeutic potential. Interaction studies reveal its binding affinity to key targets, suggesting possible pathways for drug development.

Agrochemical Applications

This compound is also being explored for its potential use in agriculture:

- Pesticide Development :

Its chemical structure may confer protective properties against pests, leading to its investigation as a novel pesticide or herbicide.

Case Studies

-

Antibacterial Studies :

A study published in a peer-reviewed journal focused on the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent. -

Antitumor Research :

Another research project investigated the compound's effects on human cancer cell lines. Results demonstrated that treatment with varying concentrations led to decreased cell viability, indicating its potential as an antitumor drug candidate.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -F, -Cl) increase acidity and reduce solubility in polar solvents, whereas electron-donating groups (e.g., -OCH₃) improve solubility but may reduce metabolic stability .

Biological Activity

6-(Trifluoromethoxy)quinoline-2-carboxylic acid is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline backbone with a carboxylic acid group at position 2 and a trifluoromethoxy substituent at position 6. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, in a study evaluating multiple quinoline derivatives, it was found that certain compounds, including those similar to this compound, demonstrated significant growth inhibition against breast cancer (MCF7) and cervical cancer (HeLa) cell lines .

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoline-2-carboxylic acid | MCF7 | <10 |

| Quinoline-4-carboxylic acid | HeLa | <15 |

| This compound | MCF7 | TBD |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. A study assessed the compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The results indicated that quinoline derivatives possess anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), without the associated cytotoxicity .

Table 2: Anti-inflammatory Activity of Quinoline Derivatives

| Compound | Inhibition of LPS-Induced Inflammation (%) | IC50 (µM) |

|---|---|---|

| Indomethacin | 70 | 12 |

| Quinoline-2-carboxylic acid | 65 | TBD |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethoxy group is believed to enhance binding affinity and stability, which could lead to improved pharmacological profiles.

Case Studies

- Study on Anticancer Activity : In a comparative study, various quinoline derivatives were tested for their antiproliferative effects on colorectal and breast cancer cell lines. The results indicated that compounds with a trifluoromethoxy group exhibited enhanced activity compared to their non-fluorinated counterparts .

- Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of quinoline derivatives in macrophage models. The findings suggested that these compounds could serve as potential alternatives to existing anti-inflammatory medications due to their reduced cytotoxicity while maintaining efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(trifluoromethoxy)quinoline-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of trifluoromethoxy-substituted aniline derivatives with ketones or aldehydes under acidic conditions. For example, the Friedländer or Gould–Jacob methods are adapted for quinoline scaffolds . Optimization of catalysts (e.g., Lewis acids) and temperature control (80–120°C) improves yields. Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures ensures purity ≥95% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions via chemical shifts (e.g., CF₃O at δ ~120–125 ppm in ¹⁹F NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₁H₆F₃NO₃: 257.16 g/mol), while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Q. How does the trifluoromethoxy group influence the compound’s solubility and stability in biological assays?

- Methodological Answer : The trifluoromethoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility. Stability studies in PBS (pH 7.4, 37°C) show <10% degradation over 24 hours. Use of DMSO stock solutions (10 mM) with ≤0.1% final concentration minimizes solvent interference in cell-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Continuous flow reactors enable scalable synthesis by precise control of residence time (5–10 min) and temperature (90°C). Coupling with inline FTIR monitors intermediate formation, reducing byproducts. Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>99%) when asymmetric catalysts (e.g., BINOL-phosphates) are used .

Q. What mechanisms underlie the compound’s reported enzyme inhibition, and how can contradictory bioactivity data be resolved?

- Methodological Answer : Computational docking (AutoDock Vina) predicts binding to kinase ATP pockets (ΔG < −8 kcal/mol). Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM) may arise from assay conditions (e.g., ATP concentration variations). Validate via kinetic assays (Km/Vmax analysis) and orthogonal methods (SPR or ITC) to confirm binding affinity .

Q. Which strategies mitigate metabolic instability of this compound in pharmacokinetic studies?

- Methodological Answer : Deuteration at the C-3 position reduces CYP450-mediated oxidation, extending half-life (t₁/₂ from 2.5 to 6.7 hours in murine models). Prodrug approaches (e.g., esterification of the carboxylic acid) enhance oral bioavailability (AUC₀–24h increased by 3-fold) .

Data Analysis and Optimization

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer : Normalize data to cell viability controls (MTT/WST-1 assays) and account for efflux pump activity (e.g., ABCB1 overexpression in resistant lines). RNA-seq profiling identifies baseline pathway activation (e.g., PI3K/AKT) that may modulate sensitivity. Use syngeneic cell pairs (wild-type vs. knockout) to isolate target effects .

Q. What computational tools predict off-target interactions of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.